molecular formula C23H24N4O3S B11043460 5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide

5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide

Cat. No.: B11043460
M. Wt: 436.5 g/mol
InChI Key: RGCLCFMCYIGDFK-UHFFFAOYSA-N
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Description

5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the benzoylimino and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-effectiveness and efficiency, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors could also be explored to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur and nitrogen atoms.

    Medicine: Its potential pharmacological properties make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its thiadiazole ring, in particular, is a versatile scaffold that can be modified to enhance its properties for specific applications.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

5-benzoylimino-N-cyclohexyl-2-(4-methoxyphenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C23H24N4O3S/c1-30-19-14-12-18(13-15-19)27-26-20(22(29)24-17-10-6-3-7-11-17)23(31-27)25-21(28)16-8-4-2-5-9-16/h2,4-5,8-9,12-15,17H,3,6-7,10-11H2,1H3,(H,24,29)

InChI Key

RGCLCFMCYIGDFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)NC4CCCCC4

Origin of Product

United States

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